4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride
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Overview
Description
4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉ClFNS. It is known for its applications in scientific research, particularly in the fields of chemistry and pharmacology. The compound features a piperidine ring substituted with a 4-fluorophenyl group and a sulfanyl-ethyl chain, making it a valuable intermediate in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 1,3-dihydro-2H-1,3-benzimidazole-2-thione in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving the modulation of biological pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride: Similar structure but lacks the sulfanyl group.
4-(3-Fluorophenyl)-piperidine hydrochloride: Similar structure but with a different fluorophenyl substitution pattern.
Uniqueness
4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to the presence of both the sulfanyl-ethyl chain and the fluorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H19ClFNS |
---|---|
Molecular Weight |
275.81 g/mol |
IUPAC Name |
4-[2-(4-fluorophenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FNS.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H |
InChI Key |
OESTZAUVOVULOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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